molecular formula C12H16O2 B14323500 Methyl undeca-2,3,7,9-tetraenoate CAS No. 111875-97-9

Methyl undeca-2,3,7,9-tetraenoate

Cat. No.: B14323500
CAS No.: 111875-97-9
M. Wt: 192.25 g/mol
InChI Key: NKNPHOWOYXSJHV-UHFFFAOYSA-N
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Description

Methyl undeca-2,3,7,9-tetraenoate is an organic compound characterized by its unique structure, which includes multiple conjugated double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl undeca-2,3,7,9-tetraenoate can be synthesized through the intramolecular Diels-Alder reaction involving allenic ester dienophiles. This reaction typically occurs spontaneously at ambient temperature . The preparation involves the use of methyl (E,E)-dodeca-2,3,8,10-tetraenoate and (E,E)-undeca-2,3,7,9-tetraenoate as starting materials .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

Methyl undeca-2,3,7,9-tetraenoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from the intramolecular Diels-Alder reaction of this compound are cyclic compounds, which can be further utilized in various synthetic applications .

Scientific Research Applications

Methyl undeca-2,3,7,9-tetraenoate has several applications in scientific research, including:

Mechanism of Action

The primary mechanism of action for methyl undeca-2,3,7,9-tetraenoate involves its reactivity in the Diels-Alder reaction. The conjugated double bonds in the compound allow it to act as a dienophile, facilitating the formation of cyclic structures . This reactivity is crucial for its applications in synthetic organic chemistry.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl undeca-2,3,7,9-tetraenoate is unique due to its specific arrangement of double bonds, which allows for spontaneous intramolecular Diels-Alder reactions at ambient temperature . This property distinguishes it from other conjugated polyenes and makes it valuable in synthetic applications.

Properties

CAS No.

111875-97-9

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

InChI

InChI=1S/C12H16O2/c1-3-4-5-6-7-8-9-10-11-12(13)14-2/h3-6,9,11H,7-8H2,1-2H3

InChI Key

NKNPHOWOYXSJHV-UHFFFAOYSA-N

Canonical SMILES

CC=CC=CCCC=C=CC(=O)OC

Origin of Product

United States

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